AB-CHMINACA Metabolite M2 Methyl Ester
CAS No.:
Cat. No.: VC0210587
Molecular Formula: C₂₁H₃₁N₃O₃
Molecular Weight: 373.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₃₁N₃O₃ |
|---|---|
| Molecular Weight | 373.49 |
Introduction
Chemical Structure and Properties
AB-CHMINACA Metabolite M2 Methyl Ester is derived from the parent compound AB-CHMINACA, a synthetic cannabinoid belonging to the indazole-3-carboxamide class. The compound features a cyclohexylmethyl group attached to the nitrogen atom of the indazole core, contributing to its distinctive pharmacological profile.
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₁N₃O₃ |
| Molecular Weight | 373.49 g/mol |
| Chemical Class | Indazole-3-carboxamide derivative |
| Parent Compound | AB-CHMINACA |
| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid methyl ester |
The formation of this metabolite occurs primarily through biotransformation processes in the human body, where specific enzymes modify the parent compound's structure . The cyclohexylmethyl group plays a particularly important role in the compound's metabolic fate, as it represents one of the primary sites for phase I transformations .
Metabolic Pathways and Biotransformation
Understanding the metabolism of AB-CHMINACA is crucial for developing effective detection methods and assessing its pharmacological and toxicological effects. The metabolism of AB-CHMINACA primarily occurs through various phase I reactions, with the M2 Methyl Ester representing a specific metabolic pathway.
Metabolic Transformation
The biotransformation of AB-CHMINACA involves several pathways, with the M2 metabolite being produced through specific enzymatic modifications. Research indicates that metabolism predominantly occurs at the cyclohexylmethyl tail, with hydroxylation being a common transformation .
The AB-CHMINACA M2 metabolite specifically results from the alteration of the parent molecule's structure while maintaining the methyl ester moiety. This contrasts with other metabolites like M1 (4-hydroxycyclohexylmethyl AB-CHMINACA) and M3 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine) .
Comparison with Other AB-CHMINACA Metabolites
Various metabolites of AB-CHMINACA have been identified and characterized, each representing different metabolic pathways:
| Metabolite ID | Transformation | Molecular Weight | Detection Relevance |
|---|---|---|---|
| M1A | Hydroxylation (cyclohexyl ring) | Variable | Moderate detection window |
| M2 Methyl Ester | Specific transformation with retention of methyl ester | 373.49 g/mol | Extended detection window |
| M3A | Alternative hydroxylation | Variable | Short detection window |
| M4 | Carboxylic acid formation | Variable | Variable detection |
Studies have shown that the concentration ratio of the M2 metabolite to the parent compound demonstrates rapid metabolism, indicating significant biotransformation efficiency in the human body .
Pharmacological Profile
Receptor Activity
AB-CHMINACA Metabolite M2 Methyl Ester exhibits biological activity as a cannabinoid receptor agonist, primarily targeting the CB1 and CB2 receptors in the endocannabinoid system. Its potency and efficacy in activating these receptors can lead to various psychoactive effects similar to those produced by natural cannabinoids like tetrahydrocannabinol.
Psychoactive Effects
Detection Methods and Analytical Techniques
Detecting AB-CHMINACA Metabolite M2 Methyl Ester in biological specimens presents both challenges and opportunities for forensic toxicologists and researchers. Various analytical methods have been developed for this purpose.
Sample Preparation Techniques
Extraction methods for AB-CHMINACA metabolites from biological matrices vary depending on the sample type:
| Matrix | Extraction Method | Temperature | Reference |
|---|---|---|---|
| Hair | Methanol at 38°C | 38°C | |
| Blood | Acid digestion at 45°C, PLE, SPE/C18 cartridge | 45°C | |
| Urine | Enzymatic Digestion, LLE | Variable |
The efficiency of extraction is critical for reliable detection, with methanol-based methods showing particular effectiveness for hair analysis of AB-CHMINACA M2 Methyl Ester .
Chromatographic and Mass Spectrometric Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the detection and quantification of AB-CHMINACA Metabolite M2 Methyl Ester:
High-resolution mass spectrometry (HRMS) has proven particularly valuable for identifying and quantifying this metabolite, offering superior sensitivity and specificity. The typical limits of detection range from 0.1 to 10 ng/mL, while the limits of quantification typically range from 0.1 to 20 ng/mL .
Stability Considerations
The stability of AB-CHMINACA metabolites in biological specimens varies considerably across different storage conditions. Unlike some synthetic cannabinoid metabolites with terminal ester moieties (such as 5F-AMB M2 and 5F-AMB M3) that show significant instability within 1 day at 37°C in blood, AB-CHMINACA metabolites including the M2 Methyl Ester demonstrate improved stability under proper storage conditions .
Research indicates that appropriate storage at −30°C can maintain metabolite stability for extended periods, with documented stability for up to 168 days in both blood and urine specimens .
Forensic and Toxicological Significance
Detection Windows in Different Matrices
The detection window for AB-CHMINACA Metabolite M2 Methyl Ester varies across biological matrices:
| Biological Matrix | Detection Window | Typical Concentration Range | Reference |
|---|---|---|---|
| Blood | 1-3 days | 0.5-35.1 ng/mL | |
| Urine | 3-5 days | Variable | |
| Hair | Weeks to months | 0.5-35.1 ng/mL |
Hair analysis provides the longest detection window, making it valuable for establishing chronic consumption patterns, though challenges exist in differentiating between active use and passive contamination .
Interpretation Challenges
Interpreting the presence of AB-CHMINACA Metabolite M2 Methyl Ester in biological specimens requires consideration of several factors:
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The ratio between the parent compound and its metabolites
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The presence of other synthetic cannabinoids or substances
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The specific biological matrix being analyzed
-
Individual variations in metabolism due to genetic polymorphisms
These factors make it difficult to establish definitive correlations between metabolite concentrations and the severity of intoxication symptoms .
Research Applications
Pharmacological Research
AB-CHMINACA Metabolite M2 Methyl Ester serves as a reference compound in cannabinoid pharmacology research. Its structure and activity provide valuable insights into the structure-activity relationships of synthetic cannabinoids and their metabolites.
Forensic Toxicology
In forensic contexts, this metabolite is crucial for:
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Confirming AB-CHMINACA consumption
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Differentiating between different synthetic cannabinoids
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Establishing time frames for drug use
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Supporting legal proceedings in cases involving synthetic cannabinoids
The development of validated analytical methods targeting this metabolite has significantly enhanced the capability to detect synthetic cannabinoid use in both clinical and forensic settings .
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